molecular formula C9H8F3NO4 B8028627 1-(Methoxymethoxy)-2-nitro-4-(trifluoromethyl)benzene

1-(Methoxymethoxy)-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B8028627
M. Wt: 251.16 g/mol
InChI Key: VEBDIGVWTVPRED-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a methoxymethoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethoxy)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the nitration of 4-(trifluoromethyl)anisole to introduce the nitro group, followed by the protection of the hydroxyl group with a methoxymethyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydride for the protection step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethoxy)-2-nitro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), various nucleophiles.

    Coupling: Palladium catalysts, boronic acids or esters.

Major Products:

    Reduction: 1-(Methoxymethoxy)-2-amino-4-(trifluoromethyl)benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with trifluoromethyl groups.

Scientific Research Applications

1-(Methoxymethoxy)-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methoxymethoxy)-2-nitro-4-(trifluoromethyl)benzene depends on its application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it valuable in drug design .

Comparison with Similar Compounds

    1-(Methoxymethoxy)-2-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-(Methoxymethoxy)-4-(trifluoromethyl)benzene: Lacks the nitro group, affecting its reactivity and applications.

    2-Nitro-4-(trifluoromethyl)anisole: Similar structure but with a methoxy group instead of a methoxymethoxy group.

Uniqueness: 1-(Methoxymethoxy)-2-nitro-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both nitro and trifluoromethyl groups makes it particularly valuable in the synthesis of complex organic molecules and in the development of bioactive compounds .

Properties

IUPAC Name

1-(methoxymethoxy)-2-nitro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4/c1-16-5-17-8-3-2-6(9(10,11)12)4-7(8)13(14)15/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBDIGVWTVPRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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